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Abstract

This application note details a sensitive and selective Ultra-Performance Liquid
Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of
oxymatrine in biological matrices, particularly plasma. The described protocol utilizes a simple
protein precipitation for sample preparation and a rapid chromatographic separation, making it
suitable for high-throughput analysis in pharmacokinetic studies and other drug development
applications. The method has been validated for linearity, precision, accuracy, and recovery,
demonstrating its robustness and reliability.

Introduction

Oxymatrine, a quinolizidine alkaloid extracted from the roots of Sophora species, has garnered
significant interest in pharmaceutical research due to its diverse pharmacological activities,
including anti-inflammatory, anti-viral, and anti-cancer properties. To support preclinical and
clinical development, a reliable and sensitive analytical method for the accurate quantification
of oxymatrine in biological samples is essential. This application note presents a validated
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UPLC-MS/MS method that offers high selectivity and a short run time, enabling efficient
analysis of a large number of samples.

Experimental

Materials and Reagents

o Oxymatrine reference standard (purity =98%)

o Tetrahydropalmatine (Internal Standard, IS, purity >98%)
o Acetonitrile (HPLC grade)

e Methanol (HPLC grade)

e Formic acid (LC-MS grade)

o Ultrapure water

e Blank rat or human plasma

Instrumentation

o Waters ACQUITY UPLC™ System

o Waters Xevo TQ-S Mass Spectrometer

e ACQUITY UPLC™ BEH C18 column (2.1 mm x 50 mm, 1.7 pum)
Sample Preparation

A protein precipitation method was employed for the extraction of oxymatrine from plasma
samples.

e To 100 pL of plasma in a microcentrifuge tube, add 20 pL of the internal standard working
solution (e.g., 100 ng/mL Tetrahydropalmatine).

e Add 400 pL of acetonitrile to precipitate proteins.
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¢ \ortex the mixture for 1 minute.

e Centrifuge at 14,000 rpm for 10 minutes at 4°C.

o Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of
nitrogen at 40°C.

o Reconstitute the residue in 100 pL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile
with 0.1% formic acid).

» Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC Conditions

e Column: ACQUITY UPLC™ BEH C18 (2.1 mm x 50 mm, 1.7 pm)

e Mobile Phase A: 0.1% Formic acid in water

o Mobile Phase B: Acetonitrile with 0.1% formic acid

e Flow Rate: 0.4 mL/min

e Gradient:

0-0.5 min: 5% B

o

0.5-1.5 min: 5-95% B

[¢]

1.5-2.0 min: 95% B

[e]

2.0-2.1 min: 95-5% B

[e]

o 2.1-2.5min: 5% B

e Injection Volume: 5 uL

e Column Temperature: 40°C

e Run Time: 2.5 minutes
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MS/MS Conditions

lonization Mode: Electrospray lonization (ESI), Positive
o Capillary Voltage: 3.0 kV

e Source Temperature: 150°C

e Desolvation Temperature: 400°C

e Desolvation Gas Flow: 800 L/hr

e Cone Gas Flow: 50 L/hr

o Collision Gas: Argon

o Detection Mode: Multiple Reaction Monitoring (MRM)

The following MRM transitions were used for quantification:

Precursor lon Product lon Cone Voltage Collision
Compound

(m/z) (m/z) (V) Energy (eV)
Oxymatrine 265.20 148.07 30 25
Tetrahydropalmat
] 356.15 192.07 40 30
ine (IS)

Results and Discussion

The developed UPLC-MS/MS method demonstrated excellent chromatographic performance,
with a sharp and symmetrical peak for oxymatrine, eluting at approximately 1.2 minutes. The
total run time of 2.5 minutes allows for high-throughput analysis.

Method Validation

The method was validated according to standard bioanalytical guidelines.
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 Linearity: The calibration curve for oxymatrine in plasma was linear over the concentration
range of 4—-1000 ng/mL. The coefficient of determination (r2) was consistently >0.99.

e Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at
three quality control (QC) concentrations (low, medium, and high). The precision (relative
standard deviation, RSD) was less than 8.8%, and the accuracy (relative error, RE) was
within £8.2%.

e Recovery: The extraction recovery of oxymatrine from plasma was determined by comparing
the peak areas of extracted samples with those of unextracted standards. The average
extraction recovery was found to be approximately 79.9%.

Quantitative Data Summary

Parameter Result
Linearity Range 4-1000 ng/mL
Correlation Coefficient (r2) >0.99
Lower Limit of Quantification (LLOQ) 4.0 ng/mL
Intra-day Precision (%RSD) <8.8%
Inter-day Precision (%RSD) <8.8%
Accuracy (%RE) -1.6% to 8.2%
Extraction Recovery ~79.9%
Conclusion

A rapid, sensitive, and selective UPLC-MS/MS method for the quantification of oxymatrine in
plasma has been successfully developed and validated. The simple sample preparation
procedure and short chromatographic run time make this method highly suitable for
pharmacokinetic studies and routine drug analysis.

Detailed Protocols
Protocol 1: Preparation of Stock and Working Solutions
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e Oxymatrine Stock Solution (1 mg/mL): Accurately weigh 10 mg of oxymatrine reference
standard and dissolve it in 10 mL of methanol.

 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tetrahydropalmatine
and dissolve it in 10 mL of methanol.

» Working Solutions: Prepare serial dilutions of the oxymatrine stock solution with
methanol:water (1:1) to create calibration standards and quality control samples. Prepare a
working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in the
same diluent.

Protocol 2: Plasma Sample Preparation and Extraction

e Thaw frozen plasma samples at room temperature.
e Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
o Pipette 100 pL of plasma into the corresponding labeled tube.

e Add 20 pL of the internal standard working solution to each tube (except for blank samples,
to which 20 pL of diluent is added).

» Vortex briefly.

e Add 400 pL of ice-cold acetonitrile to each tube.

» Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

o Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

o Carefully aspirate the clear supernatant and transfer it to a new set of labeled tubes.
e Place the tubes in a nitrogen evaporator and dry the contents at 40°C.

o Reconstitute the dried residue in 100 pL of the initial mobile phase (95:5 Water:Acetonitrile
with 0.1% formic acid).

» Vortex for 30 seconds to ensure complete dissolution.
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o Transfer the reconstituted sample to an autosampler vial with a glass insert for analysis.

Visualizations

Click to download full resolution via product page

Caption: Experimental workflow for oxymatrine quantification.
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Application
(e.g., Pharmacokinetic Studies)

Caption: Logical relationship of method development and validation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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